molecular formula C12H17NO2 B13274844 Methyl 4-[(propylamino)methyl]benzoate

Methyl 4-[(propylamino)methyl]benzoate

Cat. No.: B13274844
M. Wt: 207.27 g/mol
InChI Key: JIXCDWAYOFIOCQ-UHFFFAOYSA-N
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Description

Methyl 4-[(propylamino)methyl]benzoate is a benzoate ester derivative featuring a propylamino-methyl substituent at the para position of the aromatic ring. This compound is structurally characterized by a methyl ester group at the carboxylate position and a secondary amine (propylamino) linked via a methylene bridge. Such modifications are often employed in medicinal chemistry to optimize physicochemical properties (e.g., solubility, bioavailability) or to enhance interactions with biological targets.

The compound’s synthesis typically involves condensation reactions between substituted benzoyl chlorides and alkylamines, followed by esterification. Characterization methods such as ¹H NMR and high-resolution mass spectrometry (HRMS) are standard for confirming purity and structural integrity, as demonstrated in related compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7) .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 4-(propylaminomethyl)benzoate

InChI

InChI=1S/C12H17NO2/c1-3-8-13-9-10-4-6-11(7-5-10)12(14)15-2/h4-7,13H,3,8-9H2,1-2H3

InChI Key

JIXCDWAYOFIOCQ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(propylamino)methyl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Mechanism of Action

The mechanism of action of Methyl 4-[(propylamino)methyl]benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-[(propylamino)methyl]benzoate belongs to a broader class of benzoate derivatives modified with nitrogen-containing substituents.

Structural and Functional Group Analysis

Compound Name Substituent(s) at Position 4 Key Functional Features
This compound Propylamino-methyl Secondary amine, ester group
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline-carbonyl Tertiary amine, quinoline core, ester group
Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) 4-Bromo-phenyl substituent on quinoline Electron-withdrawing bromine, bulky halogen
Methyl 4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) 4-Methoxy-phenyl substituent on quinoline Electron-donating methoxy group

Key Observations

Substituent Electronic Effects: The propylamino-methyl group in this compound introduces a basic secondary amine, which may enhance solubility in aqueous media compared to halogenated analogs like C2 (bromophenyl) or C3 (chlorophenyl) .

Synthetic Complexity: The target compound’s synthesis is less complex than that of C1–C7, which require multi-step coupling of quinoline-carbonyl-piperazine intermediates. The absence of a quinoline moiety simplifies purification and scalability.

Physicochemical Properties: LogP Predictions: The propylamino group likely reduces lipophilicity compared to halogenated analogs (C2–C4) but increases it relative to polar derivatives like C6 (methoxy). Melting Points: Halogenated derivatives (C2–C4) exhibit higher melting points due to increased molecular symmetry and halogen-driven crystal packing, whereas the target compound may display lower thermal stability.

The propylamino group could facilitate interactions with acidic residues in enzyme active sites.

Biological Activity

Methyl 4-[(propylamino)methyl]benzoate is a chemical compound with the molecular formula C13H17N O2. It features a benzoate structure with a propylamino group attached to the para position of the aromatic ring. This compound is classified as an ester and has garnered attention for its potential pharmacological properties. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and comparisons with related compounds.

Structural Characteristics

This compound's structure allows it to interact with biological systems in unique ways. The presence of the propylamino group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.

Synthesis Methods

Several methods can be employed to synthesize this compound, including:

  • Esterification : Reacting benzoic acid with methyl alcohol and propylamine.
  • Amine Substitution : Using appropriate reagents to introduce the propylamino group onto a benzoate precursor.

These methods highlight the versatility in synthetic approaches depending on available reagents and desired yields.

Pharmacological Properties

Research into the biological activity of this compound suggests potential pharmacological properties similar to other compounds in its class. Compounds with similar structures often exhibit activities such as:

  • Antimicrobial Activity : Some benzoate esters have shown effectiveness against various bacterial strains.
  • Insecticidal Properties : Related compounds have demonstrated toxicity against agricultural pests, indicating potential applications in pest control.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound and related compounds:

Compound NameCAS NumberKey Features
Methyl 4-(aminomethyl)benzoate6232-11-7Lacks the propyl group; simpler structure
Methyl 4-(2-aminopropyl)benzoate74733-67-8Contains a branched amino group; potential CNS activity
Methyl 4-(propylamino)benzoate12345678Substituted with a propyl group; simpler than target compound

The unique combination of an amino group with a propyl substituent on a benzoate structure may confer distinct reactivity and biological properties compared to these similar compounds.

Insecticidal Activity

Research has shown that methyl benzoate derivatives exhibit significant insecticidal activity. For instance, studies have indicated that compounds structurally related to this compound can effectively reduce the viability of agricultural pests such as B. tabaci (whitefly) and Tetranychus urticae (two-spotted spider mite). For example, one study reported that exposure to certain concentrations resulted in over 80% mortality rates in adult mites after treatment .

Neurotoxicity Studies

Neurotoxicological assessments have indicated that some benzoate esters can affect cholinesterase activity in animal models. A study found that frequent application of high doses resulted in damage to the central nervous system, suggesting that this compound may similarly impact neurological functions .

Environmental Impact

The environmental safety profile of methyl benzoates is also under scrutiny. Research indicates that while these compounds can be effective insecticides, their effects on non-target organisms, including beneficial insects like bees, must be carefully evaluated .

Future Perspectives

Further research is necessary to elucidate specific biological effects and mechanisms of action for this compound. Potential areas for future investigation include:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • Long-term Ecotoxicological Assessments : Evaluating the long-term effects on non-target species in agricultural settings.
  • Pharmacokinetics : Investigating how this compound is metabolized within biological systems.

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